2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone 2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15639519
InChI: InChI=1S/C24H28N2O2S2/c1-6-28-17-8-9-19-21(12-17)30-23(25-19)29-14-22(27)26-20-10-7-15(2)11-18(20)16(3)13-24(26,4)5/h7-12,16H,6,13-14H2,1-5H3
SMILES:
Molecular Formula: C24H28N2O2S2
Molecular Weight: 440.6 g/mol

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone

CAS No.:

Cat. No.: VC15639519

Molecular Formula: C24H28N2O2S2

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone -

Specification

Molecular Formula C24H28N2O2S2
Molecular Weight 440.6 g/mol
IUPAC Name 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone
Standard InChI InChI=1S/C24H28N2O2S2/c1-6-28-17-8-9-19-21(12-17)30-23(25-19)29-14-22(27)26-20-10-7-15(2)11-18(20)16(3)13-24(26,4)5/h7-12,16H,6,13-14H2,1-5H3
Standard InChI Key RFQOYSCQNUZIDH-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=C(C=C(C=C4)C)C(CC3(C)C)C

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound features three distinct regions:

  • 6-Ethoxy-1,3-benzothiazole: A bicyclic aromatic system with a sulfur and nitrogen atom in the thiazole ring, substituted with an ethoxy group at position 6 .

  • Sulfanyl Bridge: A thioether (-S-) linker connecting the benzothiazole to the ethanone group.

  • 2,2,4,6-Tetramethyl-3,4-dihydroquinolin-1-yl Ethanone: A partially saturated quinoline derivative with four methyl groups and a ketone functional group .

Calculated Physicochemical Properties

PropertyValue
Molecular FormulaC₃₁H₃₅N₃O₂S₂
Molecular Weight545.76 g/mol
logP (Estimated)~4.2 (based on analogs )
Hydrogen Bond Donors1 (NH in dihydroquinoline)
Hydrogen Bond Acceptors4 (O, S, N)
Polar Surface Area~85 Ų

The high logP suggests significant lipophilicity, potentially favoring membrane permeability . The ethoxy and methyl groups enhance steric bulk, which may influence binding to biological targets .

Synthesis and Derivative Chemistry

Proposed Synthetic Routes

  • Benzothiazole Core Formation:

    • Condensation of 4-ethoxyaniline with carbon disulfide and subsequent cyclization, as seen in analogous benzothiazole syntheses .

  • Sulfanyl Bridge Introduction:

    • Nucleophilic substitution between 2-mercapto-6-ethoxybenzothiazole and α-bromoethanone intermediates .

  • Dihydroquinoline Fragment Coupling:

    • Friedländer synthesis using 2,2,4,6-tetramethylaniline and cycloketones, followed by N-alkylation with bromoethanone .

Stability and Reactivity

  • The sulfanyl bridge is susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions .

  • The dihydroquinoline’s saturated ring reduces aromatic conjugation, potentially enhancing metabolic stability compared to fully aromatic quinolines .

Biological and Pharmacological Insights

Benzothiazole Pharmacophore

Benzothiazoles are recognized for antimicrobial, anticancer, and antiviral activities. The ethoxy group at position 6 may enhance bioavailability by modulating electron density . For example, N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (MW: 334.44 g/mol) exhibits logP 2.72, balancing solubility and permeability .

Sulfanyl Linker in Drug Design

Sulfanyl groups (-S-) contribute to hydrogen bonding and hydrophobic interactions. In 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid (MW: 262.33 g/mol), the sulfanyl moiety enhances binding to enzymatic active sites .

Dihydroquinoline Applications

Dihydroquinoline derivatives are explored in agrochemicals for their herbicidal and antifungal properties. Patent WO2023213626A1 highlights similar structures for controlling plant pathogens, with substituents like chloro and methyl groups improving efficacy .

Challenges and Future Work

  • Synthetic Optimization: Improving yield in the sulfanyl coupling step.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity using in vitro models.

  • Target Identification: Screening against kinase or protease libraries to elucidate mechanisms.

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